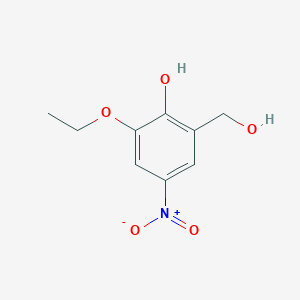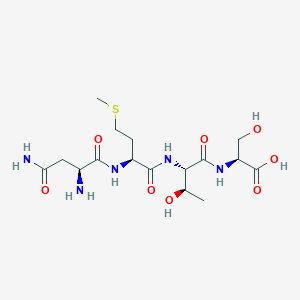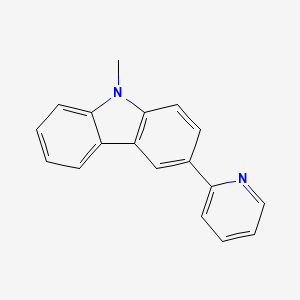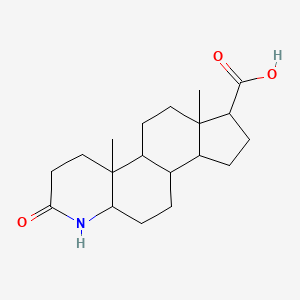![molecular formula C22H16 B12521054 1-[2-(Naphthalen-2-yl)ethenyl]azulene CAS No. 652142-06-8](/img/structure/B12521054.png)
1-[2-(Naphthalen-2-yl)ethenyl]azulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Naphthalen-2-yl)ethenyl]azulene is an organic compound that features a unique structure combining naphthalene and azulene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Naphthalen-2-yl)ethenyl]azulene typically involves the coupling of naphthalene and azulene derivatives. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired ethenyl linkage. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the Wittig reaction or similar coupling reactions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(Naphthalen-2-yl)ethenyl]azulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on both the naphthalene and azulene rings, using reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted azulene derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(Naphthalen-2-yl)ethenyl]azulene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Wirkmechanismus
The mechanism by which 1-[2-(Naphthalen-2-yl)ethenyl]azulene exerts its effects is largely dependent on its interaction with molecular targets. The compound’s conjugated system allows it to participate in electron transfer processes, making it useful in electronic applications. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
1-[2-(Naphthalen-2-yl)ethenyl]benzene: Similar structure but with a benzene ring instead of azulene.
1-[2-(Naphthalen-2-yl)ethenyl]thiophene: Contains a thiophene ring instead of azulene.
1-[2-(Naphthalen-2-yl)ethenyl]pyridine: Features a pyridine ring in place of azulene.
Uniqueness: 1-[2-(Naphthalen-2-yl)ethenyl]azulene is unique due to the presence of the azulene ring, which imparts distinct electronic properties compared to its analogs. Azulene’s non-benzenoid aromaticity and its ability to stabilize charge-separated states make this compound particularly valuable in electronic and photonic applications.
Eigenschaften
CAS-Nummer |
652142-06-8 |
|---|---|
Molekularformel |
C22H16 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
1-(2-naphthalen-2-ylethenyl)azulene |
InChI |
InChI=1S/C22H16/c1-2-7-19-14-15-20(22(19)9-3-1)13-11-17-10-12-18-6-4-5-8-21(18)16-17/h1-16H |
InChI-Schlüssel |
BIVAFFJQWLSRAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=CC(=C2C=C1)C=CC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl-](/img/structure/B12520998.png)

![(5R)-5-[(Benzylsulfanyl)methyl]-5-ethylimidazolidine-2,4-dione](/img/structure/B12521007.png)

![1H-Pyrrolo[2,3-B]pyridin-5-amine, 4-fluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12521019.png)

![1-Azabicyclo[2.2.2]octane-3-methanethiol](/img/structure/B12521035.png)

![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-](/img/structure/B12521042.png)


